8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione

Catalog No.
S548753
CAS No.
111540-00-2
M.F
C19H14O4
M. Wt
306.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H...

CAS Number

111540-00-2

Product Name

8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione

IUPAC Name

8-hydroxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

InChI

InChI=1S/C19H14O4/c1-9-7-10-5-6-12-17(15(10)14(21)8-9)19(23)11-3-2-4-13(20)16(11)18(12)22/h2-6,9,20H,7-8H2,1H3

InChI Key

ZAWXOCUFQSQDJS-UHFFFAOYSA-N

SMILES

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O

solubility

Soluble in DMSO, not in water

Synonyms

STA21; STA 21; STA21; Ochromycinone; NSC 628869.

Canonical SMILES

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O

The exact mass of the compound 8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione is 306.08921 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 628869. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione is a polycyclic aromatic compound characterized by a complex structure featuring multiple fused rings and functional groups. Its molecular formula is C20H16O5, indicating the presence of five oxygen atoms alongside a significant carbon and hydrogen backbone. The compound contains hydroxyl groups at positions 8 and 3, contributing to its chemical reactivity and biological activity. The structure includes a dihydrotetraphene core, which is significant for its potential applications in medicinal chemistry and materials science.

Identification and Sources

8-Hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione, also known as (Rac)-STA-21 and Ochromycinone, is a naturally occurring small molecule with the chemical formula C₁₉H₁₄O₄. It can be isolated from the bacterium Streptomyces tendae PubChem: ).

Potential Biological Activities

Research suggests that STA-21 may possess various biological activities, making it a subject of scientific investigation. Some potential areas of study include:

  • Anti-cancer properties: Studies have explored the potential anti-cancer effects of STA-21. For instance, some in vitro (laboratory) studies have shown that STA-21 may induce cell death in cancer cell lines BLD Pharm: . However, more research is required to understand its potential mechanisms and efficacy in vivo (living organisms).
  • Antimicrobial activity: Limited research suggests that STA-21 might exhibit antimicrobial properties. However, further investigations are needed to determine its effectiveness against specific pathogens and its potential applications.

The chemical behavior of 8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione is influenced by its functional groups. Common reactions include:

  • Hydroxyl Group Reactions: The hydroxyl groups can participate in hydrogen bonding and can be involved in nucleophilic substitution reactions.
  • Oxidation: The compound can undergo oxidation reactions, potentially converting the hydroxyl groups to carbonyls or other oxidized forms.
  • Electrophilic Aromatic Substitution: The aromatic nature of the compound allows for electrophilic substitution reactions, which can modify the aromatic rings.

Research indicates that 8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione exhibits notable biological activities. It has been studied for its potential as an antibiotic due to its structural similarity to other angucycline antibiotics. Its hydroxyl groups enhance its interaction with biological targets, potentially leading to antimicrobial effects. Additionally, some studies suggest anti-inflammatory properties, making it a candidate for further pharmacological research.

The synthesis of 8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione can be achieved through various methods:

  • Gold-Catalyzed Reactions: Recent advancements have shown that gold-catalyzed intramolecular reactions can efficiently produce this compound from simpler precursors. This method leverages the unique reactivity of gold catalysts to facilitate complex ring formations .
  • Chemical Modifications: Starting from related compounds such as angucyclinones, chemical modifications involving hydroxylation and methylation can yield the target compound.
  • Synthetic Pathways from Natural Sources: Some synthetic routes are derived from natural products that contain similar structures, allowing for modifications to achieve the desired compound.

8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione has several potential applications:

  • Antibiotics: Due to its structural similarity to known antibiotics, it could serve as a lead compound for developing new antimicrobial agents.
  • Pharmaceutical Research: Its biological activities make it a candidate for further investigation in drug development.
  • Material Science: The unique properties of this compound may find applications in organic electronics or as a precursor for novel materials.

Studies investigating the interactions of 8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione with various biological molecules have highlighted its potential binding affinity with proteins involved in bacterial resistance mechanisms. These interactions are crucial for understanding its mode of action as an antibiotic and could inform future therapeutic strategies.

Several compounds share structural or functional similarities with 8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione:

Compound NameStructureUnique Features
TetrangomycinAngucycline antibioticContains additional hydroxy groups; known for antibacterial activity
OchromycinoneAngucyclinone antibioticLacks methyl substitution; used in antibiotic synthesis
Rubiginone B2Angucyclinone derivativeExhibits strong antibacterial properties; structurally similar but with different substitutions

The uniqueness of 8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione lies in its specific arrangement of hydroxyl and methyl groups which may influence its biological activity and reactivity compared to these similar compounds.

Total Synthesis Approaches via Robinson-Mannich Reaction

The Robinson-Mannich reaction represents one of the most established and reliable methodologies for constructing the tetraphene scaffold of 8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione [1] [2] [3]. This powerful synthetic transformation combines the principles of Michael addition and aldol condensation to generate complex polycyclic architectures with excellent stereochemical control.

The Robinson annulation mechanism involves the nucleophilic attack of an enolate anion generated from a cyclic ketone onto an α,β-unsaturated carbonyl compound, followed by intramolecular aldol cyclization [1]. In the specific context of tetraphene synthesis, 1-oxo-1,2,3,4,5,6,7,8-octahydroanthracene serves as the ketone substrate, while methyl vinyl ketone acts as the Michael acceptor [2] [4]. The reaction proceeds through formation of a Michael adduct intermediate, which subsequently undergoes ring closure via aldol condensation to establish the characteristic cyclohexenone moiety.

Mechanistic Considerations: The Robinson-Mannich sequence demonstrates remarkable regioselectivity when applied to substituted octahydroanthracene derivatives [5]. The presence of electron-donating substituents at specific positions enhances the nucleophilicity of the enolate anion, facilitating the initial Michael addition step. Temperature control proves critical, with optimal conditions typically ranging from 0°C for the Michael addition to ambient temperature for the aldol cyclization phase [1].

Synthetic Applications: Historical syntheses have successfully employed this methodology to access both tetraphene and 6-methyltetraphene derivatives [4]. The reaction tolerates various substitution patterns on the aromatic ring system, making it particularly valuable for preparing analogs with different electronic properties. Yields typically range from 60-85%, depending on the substitution pattern and reaction conditions employed [3].

Stereochemical Outcomes: The Robinson-Mannich approach provides excellent control over the stereochemistry at the newly formed ring junction. The cyclohexenone product exhibits predictable stereochemistry, with the substituents adopting thermodynamically favored conformations [1]. This stereochemical reliability makes the methodology particularly attractive for the synthesis of enantiomerically pure targets when combined with appropriate chiral auxiliaries or catalysts.

Palladium-Catalyzed Cross-Coupling Strategies for Tetraphene Scaffold

Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for constructing the tetraphene framework, offering unprecedented flexibility in bond formation and functional group compatibility [6] [7] [8]. Among the various cross-coupling methodologies, Suzuki-Miyaura coupling stands out as the most versatile and widely applicable approach for tetraphene synthesis.

Suzuki-Miyaura Cross-Coupling: This methodology utilizes organoborane reagents (boronic acids or boronic esters) as nucleophilic coupling partners with aryl or vinyl halides in the presence of palladium catalysts and basic conditions [7]. The reaction mechanism involves three key elementary steps: oxidative addition of the halide to palladium(0), transmetalation with the organoborane, and reductive elimination to form the carbon-carbon bond [8].

For tetraphene scaffold construction, the Suzuki coupling proves particularly effective for assembling biphenyl intermediates that can subsequently undergo cyclization reactions [9] [10]. The methodology demonstrates exceptional functional group tolerance, accommodating hydroxyl groups, ketones, and various aromatic substituents without requiring extensive protecting group chemistry [6].

Catalyst Systems and Optimization: Modern Suzuki coupling protocols employ sophisticated palladium pre-catalysts designed to maximize efficiency while minimizing catalyst loading [11]. The combination of palladium acetate with electron-rich phosphine ligands (such as SPhos, RuPhos, or XPhos) provides optimal activity for sterically demanding tetraphene precursors [11]. Base selection proves crucial, with cesium carbonate and potassium phosphate delivering superior results compared to traditional inorganic bases [7].

Synthetic Scope and Limitations: The Suzuki methodology accommodates a broad range of aromatic halides, including sterically hindered substrates that would be challenging for other cross-coupling reactions [6]. Yields typically range from 70-95%, with the highest efficiency observed for electron-deficient aryl halides [8]. The reaction tolerates various solvents, including environmentally benign options such as water-containing solvent systems [7].

Advanced Applications: Recent developments have extended Suzuki coupling to solid-phase synthesis, enabling combinatorial approaches to tetraphene libraries [8]. Additionally, asymmetric Suzuki couplings using chiral ligands offer potential routes to enantiomerically enriched tetraphene derivatives, although this application remains less developed compared to achiral variants [11].

Alternative Cross-Coupling Methods: While Suzuki coupling dominates the field, other palladium-catalyzed methods show promise for specific applications. Stille coupling using organotin reagents provides complementary reactivity, particularly for substrates bearing base-sensitive functional groups [7]. Heck coupling offers direct access to styrene-type intermediates that can undergo subsequent cyclization to form tetraphene cores [12].

Semisynthetic Modifications of Hydroxy and Ketone Moieties

The hydroxyl and ketone functional groups present in 8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione provide excellent handles for semisynthetic modification, enabling access to diverse analogs with potentially enhanced biological properties [13] [14] [15]. These transformations typically proceed under mild conditions and offer high chemoselectivity when properly designed.

Hydroxyl Group Transformations: The phenolic hydroxyl group at position 8 represents a particularly reactive site for chemical modification [16]. Alkylation reactions using alkyl halides in the presence of bases (potassium carbonate, cesium carbonate) provide straightforward access to ether derivatives [17]. The reaction typically proceeds under mild conditions (room temperature to 60°C) in polar aprotic solvents such as dimethylformamide or acetone.

Protecting Group Strategies: Temporary protection of the hydroxyl group enables selective modification of other sites within the molecule [18]. Common protecting groups include tert-butyldimethylsilyl (TBS), methoxymethyl (MOM), and benzyl ethers [18]. The TBS group proves particularly valuable due to its stability under basic conditions while remaining removable under mild acidic treatment.

Acylation Reactions: The hydroxyl group readily undergoes acylation with acid chlorides or anhydrides to form ester derivatives [19]. These transformations typically employ mild conditions with triethylamine as base and can be conducted at 0°C to room temperature. The ester products often exhibit altered biological properties compared to the parent phenol [19].

Ketone Modifications: The three ketone groups (positions 1, 7, and 12) offer diverse opportunities for chemical modification [14] [15]. Reduction reactions using sodium borohydride, lithium aluminum hydride, or selective reducing agents (L-Selectride, DIBAL-H) provide access to the corresponding alcohols with varying degrees of stereoselectivity [20].

α-Ketol Rearrangements: When both hydroxyl and ketone functionalities are present in α-relationship, rearrangement reactions can occur under acidic, basic, or thermal conditions [15]. These transformations involve 1,2-migration of alkyl or aryl groups and can lead to constitutional isomers with different substitution patterns [15].

Oxidation and Reduction Cycles: The ketone groups can be selectively reduced to alcohols, which subsequently undergo oxidation to regenerate ketones or form other carbonyl derivatives [21]. This methodology proves valuable for introducing isotopic labels or modifying the oxidation state of specific positions [21].

Functional Group Interconversion: Advanced transformations include conversion of ketones to other functional groups through established protocols. Examples include Wittig olefination to form alkenes, reductive amination to introduce amine functionalities, and nucleophilic addition reactions with organometallic reagents [14].

Chiral Resolution Techniques for Enantiomerically Pure Forms

The synthesis of enantiomerically pure 8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione requires sophisticated resolution techniques due to the compound's structural complexity and the presence of multiple stereogenic centers [22] [23] [24]. Several complementary approaches have been developed to achieve high enantiomeric purity suitable for biological evaluation and pharmaceutical applications.

Diastereomeric Salt Formation: This classical approach remains the most industrially viable method for large-scale chiral resolution [22] [25] [24]. The process involves reaction of the racemic mixture with an enantiomerically pure chiral resolving agent to form diastereomeric salts with different physical properties [22]. For tetraphene derivatives containing carboxylic acid or amine functionalities, resolving agents such as (S)-mandelic acid, (+)-tartaric acid, or brucine prove effective [22] [25].

The resolution process typically involves dissolution of the racemate and resolving agent in a suitable solvent (often alcohols or aqueous alcohol mixtures), followed by controlled crystallization [26] [24]. The less soluble diastereomeric salt precipitates preferentially, enabling separation by filtration [22]. Subsequent treatment with base or acid regenerates the enantiomerically enriched target compound [25].

High-Performance Liquid Chromatography (HPLC): Chiral HPLC represents the most versatile and widely applicable technique for enantiomeric separation, offering both analytical and preparative capabilities [27] [28] [29]. The methodology employs chiral stationary phases (CSPs) that interact differentially with each enantiomer through multiple recognition mechanisms [28] [30].

Polysaccharide-Based Columns: Amylose and cellulose derivatives (particularly their 3,5-dimethylphenylcarbamate derivatives) show exceptional performance for tetraphene-type compounds [31]. These CSPs operate through hydrogen bonding, π-π interactions, and steric recognition mechanisms [29]. The Chiralpak IA, IB, IC, and ID series demonstrate broad applicability, with many compounds achieving baseline resolution [31].

Mobile Phase Optimization: Successful chiral HPLC separation requires systematic optimization of mobile phase composition [29]. Normal-phase conditions using hexane-alcohol mixtures (typically isopropanol or ethanol) provide optimal selectivity for most tetraphene derivatives [32]. The alcohol content (typically 5-30%) significantly influences resolution and retention times [30].

Supercritical Fluid Chromatography (SFC): This emerging technique combines the advantages of HPLC with enhanced mass transfer and reduced solvent consumption [32] [31]. Carbon dioxide-based mobile phases with alcohol modifiers (methanol, ethanol) provide excellent separation efficiency while offering environmental benefits [32]. SFC often achieves superior resolution compared to conventional HPLC methods [31].

Crystallization-Based Methods: Advanced crystallization techniques offer scalable approaches to chiral resolution [26] [33] [34]. Preferential crystallization involves seeding supersaturated racemic solutions with enantiomerically pure crystals to induce selective crystallization of one enantiomer [26] [24]. This technique requires careful control of temperature, concentration, and crystallization kinetics [26].

Cocrystallization with Chiral Agents: Recent developments involve cocrystallization of racemic compounds with chiral inorganic salts or organic molecules [33] [34]. This approach can achieve chiral resolution through formation of conglomerate crystals or selective homochiral aggregation [33]. The methodology shows particular promise for compounds that do not readily form diastereomeric salts [34].

Membrane-Based Separation: Chiral membrane technology represents an emerging approach for continuous enantiomeric separation [23] [35]. These methods employ chirally modified membranes that selectively permeate one enantiomer while retaining the other [35]. Although still in development, membrane separation offers potential advantages for large-scale processing [23].

Process Integration and Optimization: Modern chiral resolution strategies often combine multiple techniques to maximize efficiency and enantiomeric purity [23] [24]. For example, initial enrichment through crystallization can be followed by HPLC polishing to achieve pharmaceutical-grade enantiomeric purity (>99% ee) [24]. Additionally, deracemization processes that combine resolution with racemization of the unwanted enantiomer can theoretically provide 100% yield of the desired enantiomer [23] [36].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Exact Mass

306.08921

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Park JS, Kwok SK, Lim MA, Kim EK, Ryu JG, Kim SM, Oh HJ, Ju JH, Park SH, Kim HY, Cho ML. STA-21, a promising STAT-3 inhibitor that reciprocally regulates Th17 and Treg cells, inhibits osteoclastogenesis in mice and humans and alleviates autoimmune inflammation in an experimental model of rheumatoid arthritis. Arthritis Rheumatol. 2014 Apr;66(4):918-29. doi: 10.1002/art.38305. PubMed PMID: 24757144.
2: Park JS, Kwok SK, Lim MA, Kim EK, Ryu JG, Kim SM, Oh HJ, Ju JH, Park SH, Kim HY, Cho ML. STA-21, a promising STAT3 inhibitor that reciprocally regulates Th17 and Treg, inhibits osteoclastogenesis and alleviates autoimmune inflammation. Arthritis Rheum. 2013 Dec 10. doi: 10.1002/art.38305. [Epub ahead of print] PubMed PMID: 24338788.
3: Miyoshi K, Takaishi M, Nakajima K, Ikeda M, Kanda T, Tarutani M, Iiyama T, Asao N, DiGiovanni J, Sano S. Stat3 as a therapeutic target for the treatment of psoriasis: a clinical feasibility study with STA-21, a Stat3 inhibitor. J Invest Dermatol. 2011 Jan;131(1):108-17. doi: 10.1038/jid.2010.255. Epub 2010 Sep 2. PubMed PMID: 20811392.

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